molecular formula C22H21ClN4O3 B4628070 ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate

ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate

Cat. No. B4628070
M. Wt: 424.9 g/mol
InChI Key: VUDYLRLRVVJOEG-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that are synthesized through complex organic reactions, involving multiple steps and specific conditions to achieve the desired molecular structure. These compounds are typically explored for their potential in various applications due to their unique chemical and physical properties.

Synthesis Analysis

The synthesis of similar compounds involves catalytic reactions, such as the Rhodium-catalyzed reaction of N-(2-pyridinyl)piperazines with CO and ethylene, leading to carbonylation at a C−H bond in the piperazine ring. This process is significant as it introduces carbonyl groups into the piperazine ring, enhancing the molecule's reactivity and potentially its pharmacological activity (Ishii et al., 1997).

Scientific Research Applications

Synthesis and Structural Characterization

Research has been conducted on the synthesis of related quinoline and piperazine derivatives, exploring novel synthetic routes and reactions. For example, Moustafa (2000) investigated the synthesis and reactions of quinoxalinecarboazides, showcasing the versatility of quinoline derivatives in chemical synthesis. Similarly, Ishii et al. (1997) demonstrated a novel carbonylation reaction involving N-(2-pyridinyl)piperazines with CO and ethylene, highlighting the reactivity of piperazine rings in the presence of catalytic amounts of Rh4(CO)12 (Moustafa, 2000) (Ishii et al., 1997).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of quinoline and piperazine derivatives. Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones with significant in vivo activity against Mycobacterium tuberculosis, indicating the potential of these compounds in antibacterial therapy. Srinivasan et al. (2010) explored fluoroquinolone derivatives for their antibacterial and antifungal activities, revealing promising antimicrobial properties (Shindikar & Viswanathan, 2005) (Srinivasan et al., 2010).

Synthetic Methodologies and Chemical Reactions

The synthesis and reactivity of compounds structurally related to ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate have been widely studied, providing insights into the development of new synthetic methodologies. Patel et al. (2012) synthesized a novel series of thiazolidinones, showcasing the utility of heterocyclic compounds in the development of antimicrobial agents. These studies illustrate the chemical diversity and potential of quinoline and piperazine derivatives in various applications (Patel et al., 2012).

Applications in Material Science

Research on the applications of quinoline and piperazine derivatives extends beyond pharmaceuticals into materials science. Ahmad et al. (2012) explored the synthesis of metal–organic hybrid materials using flexible and rigid nitrogen-based ligands, indicating the potential of these compounds in the development of novel materials with unique properties (Ahmad et al., 2012).

properties

IUPAC Name

ethyl 4-(6-chloro-2-pyridin-4-ylquinoline-4-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O3/c1-2-30-22(29)27-11-9-26(10-12-27)21(28)18-14-20(15-5-7-24-8-6-15)25-19-4-3-16(23)13-17(18)19/h3-8,13-14H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUDYLRLRVVJOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
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ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
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ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
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ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
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ethyl 4-{[6-chloro-2-(4-pyridinyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate

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